1-(Azidomethyl)-3-methylbenzene

Übersicht

Beschreibung

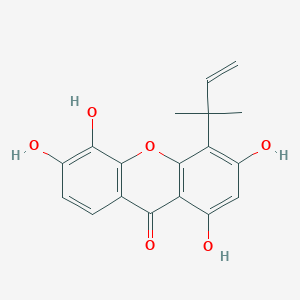

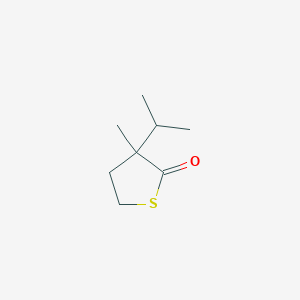

1-(Azidomethyl)-3-methylbenzene, also known as Azidomethylbenzene (AMB) is an important organic compound that has been widely studied for its chemical, biochemical and physiological effects. AMB is a derivative of benzene, and is composed of a benzene ring with an azido group attached to the 3-methyl position. It is a colorless liquid and has a boiling point of 124°C.

Wissenschaftliche Forschungsanwendungen

Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine

- Application Summary : This research involved the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from 1-(azido-methyl)benzene and dipropargyl uracil or dipropargyl thymine . These compounds were synthesized with the aim of exploring their potential inhibitory activity against the acidic corrosion of steels .

- Methods of Application : The optimal experimental conditions were established for the conventional click chemistry . The 1,2,3-triazoles were synthesized from 1-(azido-methyl)benzene, generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl thymine .

- Results/Outcomes : The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique .

Synthesis of New Quasi-Podands from Bile Acid Derivatives

- Application Summary : This research involved the synthesis of new quasi-podands from bile acid derivatives linked by 1,2,3-triazole rings . The aim was to expand the number of coordination sites on the bispidine core .

- Methods of Application : A novel method for the synthesis of bile acid derivatives was developed using “click chemistry” . The quasi-podands were synthesized through intermolecular 1,3-dipolar cycloaddition of the propargyl ester of bile acids and azide groups of 1,3,5-tris(azidomethyl)benzene .

- Results/Outcomes : The structures of the products were confirmed by spectral analysis, mass spectrometry, and PM5 semiempirical methods . The pharmacotherapeutic potential of these compounds was estimated based on the Prediction of Activity Spectra for Substances (PASS) .

Synthesis of 1,2,3-Triazole and Isoxazole-Linked Pyrazole Hybrids

- Application Summary : This research involved the synthesis of novel 1,2,3-triazole and isoxazole-linked pyrazole hybrids from pyrazole and triazole/isoxazole scaffolds . The aim was to evaluate their anti-proliferative efficacy in four cancer cell lines (MCF7, HEPG2, IMR32, and HELA) .

- Methods of Application : The congeners were synthesized from pyrazole and triazole/isoxazole scaffolds .

- Results/Outcomes : Majority of the compounds demonstrated potent cytotoxic activities, among them, two compounds showed significant cytotoxicity in all the tested cell lines .

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences

- Application Summary : This research focused on the exceptional reactivity of the azide group, making organic azides a highly versatile family of compounds in chemistry and the material sciences . One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Methods of Application : The study employed organic azides in various reactions including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

- Results/Outcomes : The study found that organic azides show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Synthesis of 1,2,3-Triazole and Isoxazole-Linked Pyrazole Hybrids

- Application Summary : This research involved the synthesis of novel 1,2,3-triazole and isoxazole-linked pyrazole hybrids from pyrazole and triazole/isoxazole scaffolds . The aim was to evaluate their anti-proliferative efficacy in four cancer cell lines (MCF7, HEPG2, IMR32, and HELA) .

- Methods of Application : The congeners were synthesized from pyrazole and triazole/isoxazole scaffolds .

Eigenschaften

IUPAC Name |

1-(azidomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVHHYNXTVRWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371623 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-3-methylbenzene | |

CAS RN |

126799-82-4 | |

| Record name | 1-(azidomethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)